ARRY-371797

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

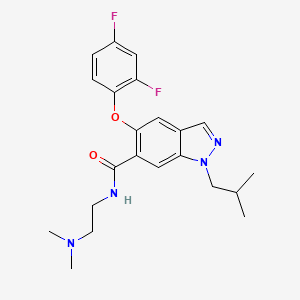

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWYHGYNVGVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036404-17-7 | |

| Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preclinical Profile of ARRY-371797: A p38α MAPK Inhibitor for Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARRY-371797, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), has been investigated as a potential therapeutic agent for heart failure, particularly in the context of genetically driven cardiomyopathies such as those caused by mutations in the Lamin A/C (LMNA) gene. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in animal models, and key experimental protocols that formed the basis of its early development.

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

Mutations in the LMNA gene are a significant cause of dilated cardiomyopathy (DCM), a condition characterized by the enlargement and weakening of the heart muscle. Preclinical research has elucidated that these mutations lead to cellular stress and subsequent hyperactivation of the p38 MAPK signaling pathway. This aberrant signaling cascade is implicated in downstream pathological processes including cardiomyocyte apoptosis, hypertrophy, decreased contractility, and increased expression of cardiac stress markers like brain natriuretic peptide.[1][2]

This compound was specifically designed to inhibit the α-isoform of p38 MAPK. In in-vitro enzymatic assays, this compound demonstrated potent inhibition of p38α with a half-maximal inhibitory concentration (IC50) of 8.2 nM. By blocking this key signaling node, this compound aims to mitigate the detrimental downstream effects of p38α hyperactivation in the context of heart failure.

Signaling Pathway Diagram

Caption: p38 MAPK signaling cascade in LMNA-related cardiomyopathy and the inhibitory action of this compound.

Preclinical Efficacy in a Mouse Model of LMNA Cardiomyopathy

The therapeutic potential of this compound was evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related dilated cardiomyopathy, including progressive left ventricular dilatation and contractile dysfunction.

Key Findings

A pivotal preclinical study demonstrated that treatment with this compound prevented the development of key pathological features of heart failure in this model.[1][3] Compared to placebo-treated animals, mice receiving this compound exhibited:

-

Prevention of Left Ventricular Dilatation: Treatment with the p38α inhibitor mitigated the increase in left ventricular dimensions over time.

-

Preservation of Cardiac Function: this compound prevented the deterioration of fractional shortening, a key measure of the heart's pumping capacity.

Interestingly, while this compound showed beneficial effects on cardiac structure and function, it did not appear to prevent the expression of genes associated with cardiac fibrosis, such as those encoding collagen.[3] This suggests that the therapeutic benefits are primarily mediated through the modulation of cardiomyocyte-specific pathways rather than a direct anti-fibrotic effect.

Quantitative Data Summary

While the specific numerical data from the definitive preclinical efficacy study are not publicly available in tabular format, the published findings consistently report a statistically significant prevention of left ventricular dilatation and fractional shortening deterioration in the this compound treated LmnaH222P/H222P mice compared to the placebo group.[1][3]

| Parameter | LmnaH222P/H222P + Placebo | LmnaH222P/H222P + this compound |

| Left Ventricular End-Diastolic Diameter | Progressive Increase | Attenuated Increase |

| Left Ventricular End-Systolic Diameter | Progressive Increase | Attenuated Increase |

| Fractional Shortening | Progressive Decrease | Preserved |

| Myocardial Fibrosis (Collagen Gene Expression) | Increased | No Significant Change |

Preclinical Safety and Toxicology

Preclinical toxicology studies were conducted in both rats and monkeys to evaluate the safety profile of this compound. The compound was reported to be well-tolerated at multiple doses up to 100 mg/kg administered twice daily (BID). The primary adverse effects observed were gastrointestinal in nature, with minimal changes in clinical pathology. Importantly, the histopathological changes associated with these findings were found to be reversible in monkeys following a 28-day treatment period.

Experimental Protocols

LmnaH222P/H222P Mouse Model Efficacy Study

Objective: To determine the efficacy of this compound in preventing the development of cardiomyopathy in a genetically defined mouse model.

Animal Model: Homozygous LmnaH222P/H222P knock-in mice. These mice carry a missense mutation in the Lmna gene, leading to a phenotype that mirrors human LMNA-related dilated cardiomyopathy.

Experimental Groups:

-

LmnaH222P/H222P mice treated with this compound

-

LmnaH222P/H222P mice treated with placebo (vehicle)

Drug Administration: The specific dose and route of administration for the efficacy studies are not detailed in the available literature. However, based on general practice in such studies, oral gavage is a likely route.

Efficacy Endpoints:

-

Cardiac Function and Structure: Assessed via serial echocardiography. Key parameters measured include:

-

Left Ventricular End-Diastolic Diameter (LVEDD)

-

Left Ventricular End-Systolic Diameter (LVESD)

-

Fractional Shortening (FS), calculated as [(LVEDD - LVESD) / LVEDD] * 100

-

-

Gene Expression Analysis: Myocardial tissue was collected at the end of the study to assess the expression of genes related to cardiac stress (e.g., Nppa, Nppb) and fibrosis (e.g., Col1a1, Col1a2) using quantitative real-time PCR.

-

Biochemical Analysis: Western blotting was used to measure the phosphorylation status of p38α in heart tissue lysates to confirm target engagement.

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of this compound in the LmnaH222P/H222P mouse model.

Conclusion

The preclinical research on this compound provided a strong rationale for its investigation in clinical trials for LMNA-related dilated cardiomyopathy. The compound demonstrated a clear mechanism of action by inhibiting the hyperactive p38α MAPK pathway, a key driver of pathology in this disease. Efficacy studies in a relevant animal model showed that this compound could prevent the decline in cardiac function and adverse remodeling characteristic of the disease. While the subsequent clinical trials did not ultimately demonstrate a significant benefit, the preclinical data remains a valuable case study in the targeted development of therapies for genetic cardiomyopathies. The methodologies and findings detailed in this guide offer important insights for researchers and professionals in the field of cardiac drug discovery and development.

References

ARRY-371797's effect on cardiac fibrosis and inflammation

An In-depth Technical Guide on the Effects of ARRY-371797 on Cardiac Fibrosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PF-07265803) is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical mediator of cellular stress responses and has been implicated in the pathogenesis of cardiac fibrosis and inflammation.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cardiac pathophysiology, and a summary of its clinical evaluation in patients with dilated cardiomyopathy (DCM) due to lamin A/C (LMNA) gene mutations. While the clinical development of this compound was discontinued due to a lack of efficacy in a Phase 3 trial, the investigation into its therapeutic potential has provided valuable insights into the role of p38 MAPK in cardiac disease.[1]

Introduction: The Role of p38 MAPK in Cardiac Pathophysiology

The p38 MAPK signaling cascade is a key pathway activated by cellular stress, including inflammation, oxidative stress, and mechanical strain.[5] In the heart, sustained activation of p38 MAPK is associated with maladaptive cardiac remodeling, including cardiomyocyte apoptosis, hypertrophy, and fibrosis.[5][6]

Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately heart failure. The p38 MAPK pathway plays a central role in this process by:

-

Promoting Myofibroblast Differentiation: p38 MAPK is essential for the transformation of cardiac fibroblasts into activated myofibroblasts, the primary cell type responsible for collagen production.[3][6]

-

Stimulating Collagen Synthesis: Activated p38 MAPK enhances the expression of profibrotic genes, including those encoding various collagen types.[4]

-

Mediating Profibrotic Cytokine Signaling: p38 MAPK acts downstream of key profibrotic cytokines such as transforming growth factor-beta (TGF-β) and angiotensin II.[3]

Cardiac Inflammation: Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. The p38 MAPK pathway is a central regulator of the inflammatory response in the heart. It is involved in the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells to the site of cardiac injury.

This compound: A Selective p38α MAPK Inhibitor

This compound is an orally bioavailable small molecule that selectively inhibits the alpha isoform of p38 MAPK.[1][7] The rationale for developing a p38 MAPK inhibitor for cardiac disease stems from the extensive preclinical evidence implicating this pathway in cardiac fibrosis and inflammation.

Preclinical Evidence (Inferred)

Table 1: Expected Effects of this compound on Markers of Cardiac Fibrosis and Inflammation (Based on p38 MAPK Inhibition)

| Category | Marker | Expected Effect of this compound | Rationale |

| Cardiac Fibrosis | Collagen Deposition | Decrease | Inhibition of myofibroblast differentiation and collagen synthesis.[3][4] |

| Myofibroblast Activation (α-SMA expression) | Decrease | p38 MAPK is required for myofibroblast differentiation.[3][6] | |

| Profibrotic Gene Expression (e.g., COL1A1, CTGF) | Decrease | p38 MAPK regulates the transcription of profibrotic genes. | |

| Cardiac Inflammation | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Decrease | p38 MAPK is a key regulator of pro-inflammatory cytokine production.[6] |

| Inflammatory Cell Infiltration | Decrease | Reduced expression of chemokines and adhesion molecules. | |

| Phosphorylated p38 MAPK levels | Decrease | Direct target engagement of the inhibitor. |

Clinical Development in LMNA-Related Dilated Cardiomyopathy

The primary clinical investigation of this compound focused on patients with DCM caused by mutations in the LMNA gene.[8][9] In this patient population, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[7][10]

Phase 2 Clinical Trial (NCT02057341)

A Phase 2, open-label study evaluated the efficacy and safety of this compound in patients with LMNA-related DCM.[7][11][12]

Table 2: Key Results from the Phase 2 Study of this compound

| Endpoint | Baseline (Median) | Change at Week 12 |

| 6-Minute Walk Test (6MWT) Distance | 314 meters | Mean increase of 69 meters[11] |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | 1409 pg/mL | Median decrease to 848 pg/mL[11] |

| Left Ventricular Ejection Fraction (LVEF) | - | Stable[11][13] |

The results of the Phase 2 study were promising, suggesting that this compound could improve functional capacity and reduce cardiac biomarker levels in patients with LMNA-related DCM.[7][13][14] A long-term extension of this study suggested that the improvements in the 6-minute walk test distance were maintained for up to 120 weeks.[2][15]

Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

A Phase 3, multinational, randomized, double-blind, placebo-controlled study was initiated to confirm the efficacy and safety of this compound in a larger population of patients with symptomatic LMNA-related DCM.[8][10][16] The primary endpoint was the change from baseline in the 6-minute walk test distance at 24 weeks.[1][10]

In August 2022, it was announced that the REALM-DCM trial was being discontinued.[1] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to halt the trial was not based on safety concerns.[1]

Experimental Protocols

Measurement of Cardiac Fibrosis (General Histological Protocol)

-

Tissue Preparation:

-

Excise hearts from experimental animals and fix in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Clear the tissue with xylene and embed in paraffin.

-

Section the paraffin blocks into 5 µm thick slices and mount on glass slides.

-

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.

-

-

Imaging and Quantification:

-

Capture images of the stained sections using a light microscope.

-

Quantify the fibrotic area (blue staining for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area using image analysis software.

-

Western Blot for p38 MAPK Phosphorylation (General Protocol)

-

Protein Extraction:

-

Homogenize cardiac tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity using densitometry software.

-

Normalize the phosphorylated p38 MAPK signal to total p38 MAPK or a loading control (e.g., GAPDH).

-

6-Minute Walk Test (Clinical Protocol)

The 6-minute walk test (6MWT) is a standardized assessment of functional exercise capacity.[17]

-

Preparation: The test is conducted on a flat, hard surface along a straight corridor of a set length (e.g., 30 meters).[17]

-

Procedure: Patients are instructed to walk as far as they can in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest if necessary, but are encouraged to resume walking as soon as they are able.

-

Measurement: The total distance walked in 6 minutes is recorded.[17]

Signaling Pathways and Experimental Workflows

Caption: p38 MAPK signaling in cardiac fibrosis and the inhibitory action of this compound.

References

- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]

- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. atsjournals.org [atsjournals.org]

- 5. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Study of this compound (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation [clinicaltrials.stanford.edu]

- 10. ahajournals.org [ahajournals.org]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. Long-term effectiveness of this compound in people with dilated cardiomyopathy and a faulty LMNA gene: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phase 3 Multinational Randomized Placebo-controlled Study of this compound in Patients with Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

The Impact of PF-07265803 on Cellular Pathways in LMNA Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the LMNA gene, encoding A-type nuclear lamins, give rise to a spectrum of diseases known as laminopathies, including certain forms of dilated cardiomyopathy (DCM) and Hutchinson-Gilford progeria syndrome (HGPS). A growing body of evidence implicates the abnormal activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key driver of pathology in LMNA-related DCM. PF-07265803 (formerly ARRY-371797) is a potent and selective, orally available small-molecule inhibitor of p38α MAPK. This technical guide provides an in-depth analysis of the cellular pathways affected by PF-07265803 in the context of LMNA mutant cells, summarizing key findings from preclinical and clinical research. While the development of PF-07265803 for LMNA-related DCM was discontinued due to the Phase 3 trial being unlikely to meet its primary endpoint, the study of this compound has provided valuable insights into the molecular underpinnings of laminopathies.[1][2]

Introduction: The Role of Lamins and the Pathogenesis of Laminopathies

The nuclear lamina is a filamentous meshwork underlying the inner nuclear membrane that provides mechanical support to the nucleus and plays a crucial role in a wide range of cellular processes, including DNA replication, gene expression, and chromatin organization.[3] Lamins A and C, encoded by the LMNA gene, are the principal components of the nuclear lamina in differentiated cells.

Mutations in the LMNA gene can lead to a diverse array of diseases, collectively termed laminopathies. One of the most severe laminopathies is Hutchinson-Gilford progeria syndrome (HGPS), a rare, fatal premature aging disease.[4] The classic HGPS mutation leads to the production of a truncated and permanently farnesylated form of lamin A called progerin.[5][6][7] The accumulation of progerin disrupts the nuclear architecture, leading to nuclear blebbing, altered chromatin organization, DNA damage, and premature cellular senescence.[3][8]

In the context of cardiovascular disease, LMNA mutations are a significant cause of dilated cardiomyopathy (DCM), accounting for approximately 6% of idiopathic DCM cases.[9] LMNA-related DCM is characterized by an aggressive disease course with a high incidence of arrhythmias and progressive heart failure.[10]

The p38 MAPK Pathway: A Central Mediator of Cellular Stress in LMNA Mutant Cells

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The p38 MAPK pathway is a key transducer of cellular stress signals. In the heart, activation of the p38 MAPK pathway is associated with cardiomyocyte apoptosis, hypertrophy, and decreased contractility.[10]

Studies have demonstrated that mutations in LMNA lead to the abnormal activation of MAPK signaling cascades.[11] Specifically, in the context of LMNA-related DCM, the p38α MAPK pathway is aberrantly activated.[10] This sustained activation of p38 MAPK signaling is thought to be a central driver of the cardiac pathology observed in patients with LMNA mutations.

The precise mechanism by which mutant lamins activate the p38 MAPK pathway is an area of ongoing investigation. It is hypothesized that the altered nuclear architecture and mechanical stress resulting from the defective nuclear lamina may trigger intracellular stress signals that converge on the p38 MAPK cascade.

PF-07265803: A Selective Inhibitor of the p38α MAPK Pathway

PF-07265803 is a potent and selective, oral, small-molecule inhibitor of the p38α MAPK pathway.[1][9] By specifically targeting p38α MAPK, PF-07265803 was developed to counteract the detrimental downstream effects of its aberrant activation in LMNA-related DCM. The therapeutic hypothesis was that inhibiting this key signaling node would ameliorate the cellular pathology and improve cardiac function.[2]

Cellular Pathways and Processes Modulated by PF-07265803 in LMNA Mutant Cells

The primary cellular pathway affected by PF-07265803 in LMNA mutant cells is the p38 MAPK signaling cascade. By inhibiting p38α MAPK, PF-07265803 is expected to modulate a range of downstream cellular processes that are dysregulated in laminopathies.

Downstream Effects of p38 MAPK Inhibition

Based on the known functions of the p38 MAPK pathway in cardiac cells, the anticipated effects of PF-07265803 in LMNA mutant cardiomyocytes include:

-

Reduction of Apoptosis: The p38 MAPK pathway is a pro-apoptotic signal in cardiomyocytes.[10] Inhibition of this pathway by PF-07265803 would be expected to reduce the rate of cardiomyocyte death, thereby preserving cardiac tissue.

-

Amelioration of Hypertrophy: Pathological cardiac hypertrophy is another consequence of p38 MAPK activation.[10] PF-07265803 would likely mitigate the hypertrophic response in cardiomyocytes harboring LMNA mutations.

-

Improvement in Contractility: By reducing the negative downstream consequences of p38 MAPK activation, such as apoptosis and hypertrophy, PF-07265803 was expected to lead to an overall improvement in cardiomyocyte contractility and cardiac function.[10]

-

Modulation of Gene Expression: The p38 MAPK pathway regulates the activity of numerous transcription factors. Inhibition by PF-07265803 would alter the expression of genes involved in stress responses, inflammation, and cardiac remodeling. For instance, a decrease in the expression of brain natriuretic peptide (BNP), a marker of heart failure, was an anticipated outcome.[10]

The following diagram illustrates the proposed mechanism of action of PF-07265803 in the context of LMNA mutant cells.

Caption: Signaling pathway of PF-07265803 in LMNA mutant cells.

Quantitative Data from Clinical Studies

| Parameter | Baseline (Mean ± SD) | Change from Baseline at Week 48 (Mean) | Reference |

| 6-Minute Walk Test (6MWT) Distance (meters) | 374 ± 104 | +28 | [9] |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (pg/mL) | 2,239 | Decrease observed | [9][10] |

| 12-item Kansas City Cardiomyopathy Questionnaire (KCCQ) Physical Limitation Score | 63.8 | +8.3 | [9] |

Experimental Protocols

The following provides a generalized experimental protocol for assessing the efficacy of a p38 MAPK inhibitor like PF-07265803 in a cellular model of LMNA-related cardiomyopathy.

Cellular Model

-

Cell Type: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with LMNA mutations or CRISPR/Cas9-engineered hiPSCs with specific LMNA mutations. Isogenic control lines should be used for comparison.

Experimental Workflow

-

Cell Culture and Differentiation: hiPSCs are cultured and differentiated into cardiomyocytes using established protocols.

-

Drug Treatment: Differentiated hiPSC-CMs are treated with varying concentrations of PF-07265803 or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

Western Blot Analysis:

-

Objective: To quantify the phosphorylation status of p38 MAPK and its downstream targets.

-

Procedure: Cell lysates are collected and subjected to SDS-PAGE and western blotting using antibodies against total p38, phospho-p38 (Thr180/Tyr182), and other relevant downstream targets (e.g., ATF2).

-

-

Quantitative RT-PCR (qRT-PCR):

-

Objective: To measure changes in the expression of genes associated with cardiac stress and remodeling.

-

Procedure: RNA is extracted from treated and control cells, reverse transcribed to cDNA, and analyzed by qRT-PCR for genes such as NPPB (encoding BNP), MYH7, and ACTA1.

-

-

Immunofluorescence and High-Content Imaging:

-

Objective: To visualize and quantify cellular phenotypes such as nuclear morphology, cell size (hypertrophy), and apoptosis.

-

Procedure: Cells are fixed and stained with DAPI (for nuclei), antibodies against sarcomeric proteins (e.g., α-actinin) to assess cell size, and markers of apoptosis (e.g., cleaved caspase-3). Images are acquired using a high-content imaging system for automated analysis.

-

-

Functional Assays:

-

Objective: To assess cardiomyocyte contractility.

-

Procedure: Contractile function can be measured using techniques such as video-based motion analysis or micro-electrode arrays (MEAs) to measure electrophysiological properties.

-

Caption: Experimental workflow for testing PF-07265803.

Conclusion and Future Directions

PF-07265803 is a selective inhibitor of p38α MAPK that was investigated as a targeted therapy for LMNA-related dilated cardiomyopathy. The rationale for its development was based on the understanding that abnormal activation of the p38 MAPK pathway is a key pathogenic driver in this disease. While the clinical development of PF-07265803 was halted, the research surrounding this compound has significantly advanced our understanding of the molecular mechanisms underlying laminopathies.

Future research in this area should focus on further elucidating the upstream triggers of p38 MAPK activation in LMNA mutant cells. A deeper understanding of the interplay between the defective nuclear lamina, mechanotransduction, and cellular stress signaling may reveal novel therapeutic targets. Additionally, exploring combinatorial therapies that address multiple aspects of the disease pathology, such as correcting the underlying genetic defect and mitigating downstream cellular stress, may hold promise for the development of effective treatments for these devastating diseases.

References

- 1. pfizer.com [pfizer.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Hutchinson-Gilford Progeria Syndrome: An Overview of the Molecular Mechanism, Pathophysiology and Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The progeria research foundation 10th international scientific workshop; researching possibilities, ExTENding lives – webinar version scientific summary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of treatment strategies for Hutchinson-Gilford Progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of the aging related LMNA splice variant progerin in dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of progerin-induced telomere dysfunction in HGPS premature cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of ARRY-371797: A p38 MAPK Inhibitor for LMNA-Related Cardiomyopathy

A Technical Guide on the Discovery, Development, and Discontinuation of a Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-371797 (later PF-07265803) was a potent and selective, orally available small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) developed by Array BioPharma and later acquired by Pfizer. It was investigated as a targeted therapy for symptomatic dilated cardiomyopathy (DCM) arising from mutations in the lamin A/C gene (LMNA). This aggressive form of cardiomyopathy has a high unmet medical need. Preclinical studies in a mouse model of LMNA-related DCM demonstrated the potential of this compound to prevent adverse cardiac remodeling. Early clinical data from a Phase 2 trial showed promising improvements in functional capacity. However, the subsequent Phase 3 REALM-DCM trial was terminated prematurely due to a futility analysis, which indicated that the trial was unlikely to meet its primary endpoint. This guide provides an in-depth technical overview of the discovery, development, and eventual discontinuation of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying scientific rationale.

Introduction: The Challenge of LMNA-Related Dilated Cardiomyopathy

Mutations in the LMNA gene, which encodes the nuclear envelope proteins lamin A and lamin C, are a significant cause of inherited dilated cardiomyopathy, accounting for approximately 6% of cases.[1] This genetic disorder, often termed "cardiolaminopathy," is characterized by an aggressive disease course with a high incidence of life-threatening arrhythmias, progressive heart failure, and an increased risk of sudden cardiac death.[2][3]

The pathophysiology of LMNA-related DCM is complex and not fully elucidated. However, a growing body of evidence points to the hyperactivation of cellular stress signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) cascade, as a key driver of the disease.[4][5][6] This understanding provided the scientific rationale for investigating a targeted inhibitor of p38α MAPK as a potential therapeutic intervention.

The Target: p38α MAPK Signaling in Cardiac Pathophysiology

The p38 MAPKs are a family of serine/threonine kinases that are activated in response to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, osmotic shock, and oxidative stress. In the context of LMNA-related DCM, mutations in the lamin proteins are thought to induce cellular stress, leading to the activation of the p38 MAPK pathway in cardiomyocytes.[7]

Activated p38α MAPK can lead to a cascade of downstream events that contribute to the pathology of heart failure, including:

-

Cardiomyocyte apoptosis: Programmed cell death of heart muscle cells.[7]

-

Pathological cardiac hypertrophy: An abnormal increase in the size of cardiomyocytes.[7]

-

Fibrosis: The excessive formation of fibrous connective tissue in the heart muscle.

-

Inflammation: The recruitment and activation of inflammatory cells in the heart.

-

Decreased contractility: A reduction in the force of heart muscle contraction.[7]

Signaling Pathway

Caption: p38 MAPK Signaling Pathway in LMNA-Related Cardiomyopathy.

Preclinical Discovery and Development

While specific details regarding the initial discovery and medicinal chemistry of this compound are not extensively published, it emerged from Array BioPharma's research program focused on potent and selective kinase inhibitors.

The primary preclinical evidence for the therapeutic potential of this compound in LMNA-related DCM came from studies in the LmnaH222P/H222P knock-in mouse model. This model recapitulates key features of the human disease, including the development of dilated cardiomyopathy.[4][5][6]

Key Preclinical Study in LmnaH222P/H222P Mice

A pivotal study demonstrated that treatment with this compound could prevent the development of cardiac dysfunction in LmnaH222P/H222P mice.[5][6]

Experimental Protocol: Echocardiography in Murine Model

-

Animal Model: LmnaH222P/H222P mice and wild-type littermates.

-

Intervention: Treatment with this compound or placebo.

-

Echocardiography: Transthoracic echocardiography was performed on conscious or lightly anesthetized mice using a high-frequency ultrasound system.

-

Measurements: M-mode images of the left ventricle were acquired from the parasternal short-axis view to measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs). Left ventricular fractional shortening (LVFS) was calculated as: ((LVIDd - LVIDs) / LVIDd) * 100%.

Preclinical Efficacy Data

| Parameter | Placebo-Treated LmnaH222P/H222P Mice | This compound-Treated LmnaH222P/H222P Mice | Key Finding |

| Left Ventricular Dilatation | Significant increase | Prevented | This compound prevented the increase in left ventricular dimensions.[5][6] |

| Fractional Shortening | Significant deterioration | Prevented | This compound preserved systolic function.[5][6] |

These promising preclinical results provided a strong rationale for advancing this compound into clinical development for patients with LMNA-related DCM.

Clinical Development Program

The clinical development of this compound for LMNA-related DCM involved a Phase 2 trial and a subsequent Phase 3 trial.

Phase 2 Clinical Trial (NCT02057341)

This was an open-label, single-arm study designed to assess the safety, efficacy, and pharmacokinetics of this compound in patients with symptomatic LMNA-related DCM.[8][9][10]

Experimental Protocol: 6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional capacity. The protocol generally involves the following steps:

-

Patients are instructed to walk as far as possible in 6 minutes on a flat, hard surface, typically a 30-meter corridor.

-

Standardized encouragement is provided at specific intervals.

-

The total distance walked in 6 minutes is recorded.

-

Vital signs and patient-reported symptoms (e.g., dyspnea) are monitored before and after the test.

Phase 2 Efficacy and Safety Data

| Endpoint | Baseline | Week 12 | Key Findings |

| Efficacy | |||

| Mean 6-Minute Walk Test (6MWT) Distance | 314 m (median) | Increase of 69 m (mean) | Statistically significant improvement in functional capacity.[9][10] |

| Median NT-proBNP Concentration | 1409 pg/mL | 848 pg/mL | Reduction in a key biomarker of cardiac stress.[9][10] |

| Mean Left Ventricular Ejection Fraction (LVEF) | 39% | Stable | No significant change in LVEF was observed.[7] |

| Safety | - | - | This compound was generally well-tolerated.[9][10] |

The positive results from the Phase 2 trial, suggesting improvements in functional capacity and a reduction in cardiac biomarkers, supported the decision to proceed to a larger, pivotal Phase 3 study.[10]

Phase 3 Clinical Trial: REALM-DCM (NCT03439514)

The REALM-DCM study was a multinational, randomized, double-blind, placebo-controlled Phase 3 trial designed to definitively evaluate the efficacy and safety of this compound in patients with symptomatic LMNA-related DCM.[11][12]

Study Design

Caption: REALM-DCM Phase 3 Trial Design.

Phase 3 Efficacy Data (at Week 24)

| Endpoint | This compound (n=40) | Placebo (n=37) | p-value |

| Change from Baseline in 6MWT Distance (median) | +21 m | +3 m | 0.82 |

| Change from Baseline in KCCQ-PL Score (median) | +2.4 | - | 0.54 |

| Change from Baseline in KCCQ-TS Score (median) | +5.3 | - | 0.48 |

| Change from Baseline in NT-proBNP (pg/mL, median) | -339.4 | - | 0.17 |

KCCQ-PL: Kansas City Cardiomyopathy Questionnaire Physical Limitation Score; KCCQ-TS: Kansas City Cardiomyopathy Questionnaire Total Symptom Score.

Discontinuation of the Development Program

In August 2022, Pfizer announced the discontinuation of the REALM-DCM trial and the development of PF-07265803 (this compound).[13][14] This decision was based on the recommendation of an independent Data Monitoring Committee following an interim futility analysis. The analysis concluded that the study was unlikely to meet its primary endpoint, the change from baseline in the 6-minute walk test distance at 24 weeks.[13] It is important to note that the discontinuation was not due to safety concerns.[13][14]

Discussion and Future Perspectives

The journey of this compound highlights both the promise and the challenges of developing targeted therapies for rare genetic diseases. While the scientific rationale for inhibiting p38α MAPK in LMNA-related DCM was strong and supported by preclinical and early clinical data, the Phase 3 trial did not demonstrate a significant clinical benefit.

Several factors may have contributed to this outcome:

-

Complexity of the Pathophysiology: While p38 MAPK activation is a component of the disease, other signaling pathways and cellular defects likely play crucial roles that were not addressed by this targeted therapy.

-

Disease Heterogeneity: The clinical presentation and progression of LMNA-related DCM can be variable, and it is possible that only a subset of patients might have responded to p38 MAPK inhibition.

-

Choice of Primary Endpoint: The 6-minute walk test, while a validated measure of functional capacity, may not have been sensitive enough to detect a therapeutic effect in this patient population over the 24-week timeframe.

Despite the disappointing outcome of the REALM-DCM trial, the research into this compound has provided valuable insights into the role of p38 MAPK signaling in LMNA-related cardiomyopathy and has underscored the complexities of translating preclinical findings into clinical success in rare diseases. Future research in this area may focus on combination therapies that target multiple pathogenic pathways or on the development of more sensitive biomarkers and clinical endpoints for this devastating disease.

Conclusion

This compound represented a rational, mechanism-based approach to treating LMNA-related dilated cardiomyopathy. Its development journey from promising preclinical data and a positive Phase 2 signal to a negative Phase 3 outcome serves as an important case study for the field of rare disease drug development. The data and knowledge generated from the this compound program will undoubtedly inform future efforts to develop effective therapies for patients with this and other genetic cardiomyopathies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. DNA Damage Response/TP53 Pathway Is Activated and Contributes to the Pathogenesis of Dilated Cardiomyopathy Associated With LMNA (Lamin A/C) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Lamin A/C Gene Mutations in the Signaling Defects Leading to Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Broad Spectrum of LMNA Cardiac Diseases: From Molecular Mechanisms to Clinical Phenotype [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

The Scientific Rationale for Targeting p38 MAPK in Genetic Cardiomyopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genetic cardiomyopathies, a heterogeneous group of heart muscle diseases, present a significant therapeutic challenge. Emerging evidence points to the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a critical mediator in the pathogenesis of these disorders. Chronic activation of p38 MAPK in cardiomyocytes is implicated in key pathological processes including maladaptive cardiac hypertrophy, apoptosis, inflammation, and fibrosis. This technical guide provides an in-depth analysis of the scientific rationale for targeting p38 MAPK as a therapeutic strategy in genetic cardiomyopathies. It summarizes key experimental findings, details relevant methodologies, and visualizes the complex signaling networks, offering a comprehensive resource for researchers and drug development professionals in the field.

The p38 MAPK Signaling Pathway in Cardiac Pathophysiology

The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), are stress-activated protein kinases that play a pivotal role in the cellular response to a wide array of extracellular stimuli.[1] In the context of the heart, the p38α and p38β isoforms are predominantly expressed and have been the focus of most research.[2] The canonical p38 MAPK signaling cascade is initiated by upstream MAPK kinase kinases (MAP3Ks), which phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[1] These MKKs, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation.[1]

Activated p38 MAPK phosphorylates a multitude of downstream substrates, including other protein kinases such as MAPK-activated protein kinase 2/3 (MK2/3) and transcription factors like activating transcription factor 2 (ATF2), myocyte enhancer factor 2 (MEF2), and STAT1.[3][4] The activation of these downstream effectors orchestrates a complex cellular response that, when chronically sustained, contributes to the pathological remodeling seen in cardiomyopathies.

Role in Cardiac Hypertrophy

The role of p38 MAPK in cardiac hypertrophy is complex and appears to be context-dependent. While some in vitro studies using neonatal cardiomyocytes suggest a pro-hypertrophic role for p38 activation, in vivo evidence presents a more nuanced picture.[5][6] Several studies have shown that pharmacological inhibition or genetic deletion of p38α can attenuate the hypertrophic response to certain stimuli.[3] However, other research has surprisingly demonstrated that targeted inhibition of p38 MAPK can actually promote hypertrophic cardiomyopathy, potentially through the upregulation of the calcineurin-NFAT signaling pathway.[7][8][9][10] This suggests a potential antagonistic relationship between the p38 MAPK and calcineurin-NFAT pathways in regulating cardiac growth.

Involvement in Apoptosis and Fibrosis

Chronic activation of p38 MAPK is widely regarded as a pro-apoptotic signal in cardiomyocytes.[3] This is supported by evidence from both in vivo and ex vivo models of cardiac injury where p38 MAPK inhibition has been shown to reduce apoptosis.[3] The pro-apoptotic effects of p38 MAPK are mediated through various downstream targets that can influence mitochondrial-mediated cell death pathways.[3][11]

Furthermore, p38 MAPK activation is strongly associated with the development of cardiac fibrosis.[6] It promotes the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for extracellular matrix deposition.[6] Inhibition of p38 has been shown to decrease cardiac fibrosis and the production of pro-inflammatory cytokines that contribute to a fibrotic environment.[6]

Genetic Cardiomyopathies and p38 MAPK Activation

Several lines of evidence implicate aberrant p38 MAPK signaling in the pathogenesis of specific genetic cardiomyopathies.

-

Dilated Cardiomyopathy (DCM): In a hamster model of DCM, increased p38 MAPK activity was observed before the onset of significant cardiac dysfunction.[12] Chronic treatment with a p38 MAPK inhibitor in this model ameliorated myocardial fibrosis and preserved left ventricular function.[11] Furthermore, in a mouse model of DCM caused by a mutation in the lamin A/C gene (LMNA), hyperactivation of the p38α signaling pathway was identified, and treatment with a p38α inhibitor prevented left ventricular dilatation and functional decline.[13]

-

Hypertrophic Cardiomyopathy (HCM): While the direct role of p38 in HCM-causing mutations is still under investigation, the complex interplay between p38 and hypertrophic signaling pathways, as discussed earlier, suggests its potential involvement. As targeted inhibition of p38 can paradoxically promote hypertrophy, a careful understanding of the specific genetic context is crucial.[7][8][9][10]

-

Arrhythmogenic Cardiomyopathy (AC): Recent studies have highlighted a role for the p38 MAPK pathway in the development of the right ventricle, with implications for diseases like arrhythmogenic right ventricular cardiomyopathy (ARVC).[14][15]

Quantitative Data from Key Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the therapeutic potential of targeting p38 MAPK in cardiomyopathy models.

| Cardiomyopathy Model | Intervention | Key Quantitative Outcomes | Reference |

| BIO14.6 Hamster (DCM) | Chronic p38 MAPK inhibitor (SB203580 or FR167653) | Decreased TUNEL-positive (apoptotic) myocytes; Reduced interstitial fibrosis; Preserved LV contractile function. | [11] |

| Dahl Salt-Sensitive Rat (DCM) | p38 MAPK inhibitor (FR167653) post-LV reduction surgery | 4-week survival rate: 90% (FR167653) vs. 65% (vehicle); Significant reduction in p38 MAPK phosphorylation, NF-κB activation, and inflammatory cytokine expression. | [16] |

| LmnaH222P/H222P Mouse (DCM) | p38α inhibitor (ARRY-371797) | Prevention of left ventricular dilatation and deterioration of fractional shortening compared to placebo. | [13] |

| β2-Adrenergic Receptor Transgenic Mouse (Cardiomyopathy) | Dominant-negative p38α MAPK | Complete rescue of depressed LV ejection fraction; Diminished apoptosis and fibrosis. | [17] |

Experimental Protocols

Western Blot Analysis for Phosphorylated p38 MAPK

This protocol is a standard method for assessing the activation state of p38 MAPK in cardiac tissue lysates.

-

Sample Preparation:

-

Homogenize frozen ventricular tissue in lysis buffer supplemented with protease and phosphatase inhibitors.[18]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[19]

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][19]

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.[20]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated p38 MAPK signal to the total p38 MAPK signal from the same blot after stripping and re-probing, or to a loading control like GAPDH.[19]

-

p38 MAPK Activity Assay

This kinase assay directly measures the enzymatic activity of immunoprecipitated p38 MAPK.

-

Immunoprecipitation:

-

Incubate 200-500 µg of protein lysate with an anti-p38 MAPK antibody for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours or overnight at 4°C to capture the antibody-protein complex.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the bead pellet in kinase assay buffer containing a specific substrate for p38 MAPK (e.g., recombinant ATF2) and ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).

-

Quantify the phosphorylation signal as described in the Western blot protocol.

-

Visualizing the Networks: Signaling Pathways and Workflows

The Core p38 MAPK Signaling Pathway

Caption: Core p38 MAPK signaling cascade in cardiomyocytes.

Experimental Workflow for Assessing p38 MAPK Inhibition

Caption: Workflow for evaluating p38 MAPK inhibitors.

Therapeutic Strategies and Clinical Landscape

The compelling preclinical data have positioned p38 MAPK as an attractive therapeutic target for cardiovascular diseases. Several small molecule inhibitors of p38 MAPK have been developed and evaluated in clinical trials, primarily for inflammatory diseases and acute coronary syndromes.[21]

Losmapimod is one such inhibitor that has undergone extensive clinical investigation. While a Phase 3 trial in patients with acute myocardial infarction did not meet its primary endpoint of reducing major ischemic cardiovascular events, the drug was well-tolerated.[22] More recently, a p38α/β inhibitor, this compound (now known as PF-06896289), showed promise in a Phase 2 study of patients with LMNA-related DCM, demonstrating improvements in functional capacity.[23] However, a subsequent Phase 3 trial (REALM-DCM) was terminated as it was not expected to meet its primary endpoint.[22]

These clinical trial outcomes highlight the complexities of translating preclinical findings to human disease. The specific genetic context, the timing of intervention, and the particular p38 isoform being targeted are all critical factors that will influence therapeutic efficacy.

Future Directions and Conclusion

Targeting the p38 MAPK pathway remains a promising, albeit challenging, therapeutic avenue for genetic cardiomyopathies. Future research should focus on:

-

Isoform-specific inhibition: Developing inhibitors that can selectively target different p38 isoforms to potentially enhance efficacy and reduce off-target effects.

-

Patient stratification: Identifying biomarkers that can predict which patients with genetic cardiomyopathies are most likely to respond to p38 MAPK inhibition.

-

Combination therapies: Exploring the potential of combining p38 MAPK inhibitors with other therapeutic agents that target distinct pathological pathways in cardiomyopathy.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. p38 MAPK reins in right ventricular growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - p38 MAPK reins in right ventricular growth [jci.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Inhibition of p38α MAPK rescues cardiomyopathy induced by overexpressed β2-adrenergic receptor, but not β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ARRY-371797 in Animal Models of Heart Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-371797, also known as PF-07265803, is a potent and selective, orally bioavailable, small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. In the context of cardiac pathology, particularly in genetic cardiomyopathies such as those caused by mutations in the lamin A/C gene (LMNA), this pathway is pathologically hyperactivated.[3][4][5] This sustained activation contributes to adverse cardiac remodeling through mechanisms including cardiomyocyte apoptosis, pathological hypertrophy, and decreased contractility.[4] Preclinical studies in a genetically defined mouse model of LMNA-related dilated cardiomyopathy have demonstrated the therapeutic potential of this compound in mitigating disease progression.[3][6]

These application notes provide a comprehensive overview of the dosage and administration of this compound in a relevant animal model of heart disease, detailed experimental protocols, and a summary of its mechanism of action.

Mechanism of Action: p38 MAPK Inhibition in LMNA-Related Cardiomyopathy

In dilated cardiomyopathy associated with LMNA mutations, the dysfunctional lamin A/C protein leads to cellular stress, which in turn activates the p38 MAPK signaling cascade.[4] As depicted in the signaling pathway diagram below, upstream kinases such as MAP kinase kinase (MKK) 6 phosphorylate and activate p38α.[6] Activated p38α then phosphorylates downstream targets, leading to a cascade of events that include enhanced cardiomyocyte apoptosis, pathological hypertrophy, reduced contractility, and increased expression of cardiac stress markers like brain natriuretic peptide (BNP).[4] this compound selectively inhibits the α-isoform of p38 MAPK, thereby blocking these downstream pathological consequences.[3][4]

Dosage and Administration in Animal Models

The primary animal model utilized to investigate the efficacy of this compound in the context of genetic cardiomyopathy is the LmnaH222P/H222P mouse model. This model recapitulates key features of human dilated cardiomyopathy caused by LMNA mutations.[3][6]

Table 1: this compound Dosage and Administration in LmnaH222P/H222P Mouse Model

| Parameter | Details | Reference |

| Animal Model | LmnaH222P/H222P mice | [6] |

| Drug | This compound | [6] |

| Dose | 30 mg/kg | [6] |

| Frequency | Twice a day | [6] |

| Route of Administration | Oral gavage | [6] |

| Vehicle | Water for Injection (WFI) | [6] |

| Concentration | 0.5 mg/ml | [6] |

| Treatment Initiation | 16 weeks of age | [6] |

| Treatment Duration | 4 weeks (until 20 weeks of age) | [6] |

Table 2: Key Preclinical Efficacy Outcomes in LmnaH222P/H222P Mice

| Outcome Measure | Effect of this compound Treatment | Reference |

| Left Ventricular Dilatation | Prevented | [3][6] |

| Fractional Shortening | Prevented deterioration | [3][6] |

| Gene Expression (Sarcomere Organization) | Reduced expression of Mlc-1a and Acta2 | [6] |

| Gene Expression (Natriuretic Peptides) | Reduced expression of Nppa and NppB | [6] |

| Cardiac Fibrosis (Collagen Gene Expression) | No significant effect | [3][6] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Mice

Objective: To prepare and administer this compound to the LmnaH222P/H222P mouse model of dilated cardiomyopathy.

Materials:

-

This compound (Array BioPharma)

-

Water for Injection (WFI) (e.g., Gibco)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal balance

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

1 ml syringes

Procedure:

-

Preparation of Dosing Solution:

-

On each day of dosing, freshly prepare the this compound solution.

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in WFI to a final concentration of 0.5 mg/ml.[6]

-

Vortex thoroughly to ensure complete dissolution.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. The dose is 30 mg/kg.[6]

-

Calculate the volume: Volume (ml) = (Mouse Weight (kg) * 30 mg/kg) / 0.5 mg/ml.

-

Gently restrain the mouse.

-

Administer the calculated volume of this compound solution or an equivalent volume of WFI (for the placebo group) via oral gavage.[6]

-

Perform the administration twice daily.[6]

-

Monitor the animals for any signs of distress post-administration.

-

-

Treatment Schedule:

Protocol 2: Experimental Workflow for Efficacy Evaluation

Objective: To outline the workflow for evaluating the efficacy of this compound in a preclinical mouse model of heart disease.

Discussion and Future Directions

The available preclinical data strongly support the therapeutic hypothesis of p38α MAPK inhibition with this compound in the context of LMNA-related dilated cardiomyopathy. The dosage of 30 mg/kg administered twice daily via oral gavage was effective in preventing key aspects of cardiac remodeling in the LmnaH222P/H222P mouse model.[6]

It is important to note that while Phase 2 clinical trials in patients with LMNA-related DCM showed promising results, a subsequent Phase 3 trial was discontinued due to the unlikelihood of meeting its primary endpoint.[1][7] This highlights the complexities of translating preclinical findings to clinical success.

Currently, there is a lack of published data on the use of this compound in other common animal models of heart disease, such as transverse aortic constriction (TAC) or myocardial infarction-induced heart failure. Future research could explore the utility of this compound in these models to determine if its cardioprotective effects extend beyond the specific pathophysiology of LMNA-related cardiomyopathy. Such studies would be valuable in defining the broader potential of p38α MAPK inhibition as a therapeutic strategy for heart failure.

References

- 1. pfizer.com [pfizer.com]

- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy – LMNA Cardiac [lmnacardiac.org]

Application Notes and Protocols: Assessing the Efficacy of ARRY-371797 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-371797 (also known as PF-07265803) is a potent and selective, orally available small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory and stress stimuli.[4][5][6] Dysregulation of this pathway is implicated in a variety of diseases. Notably, hyperactivation of the p38 MAPK pathway has been identified as a key pathogenic mechanism in dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[1][7][8] In cellular and animal models of LMNA-related DCM, the loss of functional lamin proteins leads to cellular stress, activating the p38 MAPK pathway and resulting in downstream effects such as cardiomyocyte apoptosis and inflammation.[1][8]

These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cell culture models by measuring its ability to inhibit the p38 MAPK pathway and mitigate downstream cellular phenotypes.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade typically activated by environmental stresses and inflammatory cytokines.[4][5][6][9] The cascade begins with the activation of a MAPKKK (e.g., ASK1, TAK1), which then phosphorylates and activates a MAPKK (MKK3 or MKK6). These MAPKKs, in turn, phosphorylate and activate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif.[4] Activated p38 MAPK translocates to the nucleus to phosphorylate various transcription factors and downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2).[9] A key substrate of MAPKAPK-2 is Heat Shock Protein 27 (HSP27).[10] Phosphorylation of HSP27 is a reliable biomarker for p38 MAPK pathway activation.[7][10] this compound selectively inhibits the p38α isoform, preventing the phosphorylation of its downstream targets.

Recommended Cell Culture Models

The choice of cell model is critical for accurately assessing the efficacy of this compound.

-

Patient-Derived iPSC-Cardiomyocytes (iPSC-CMs) with LMNA Mutations : This is the most physiologically relevant model. iPSCs derived from patients with LMNA-related DCM can be differentiated into cardiomyocytes, which exhibit disease-relevant phenotypes such as nuclear abnormalities and hyperactivated p38 MAPK signaling.[11][12][13] These cells provide an ideal platform for testing the ability of this compound to reverse disease-specific cellular defects.

-

Engineered Cell Lines : Standard cell lines such as HEK293 or HeLa can be genetically engineered to express mutant LMNA proteins.[2] While less physiologically representative than iPSC-CMs, they offer higher throughput and reproducibility for initial screening and mechanistic studies.

-

Primary Cardiomyocytes : Neonatal rat ventricular myocytes (NRVMs) can be used to model general cardiac stress responses.[14] While not specific to LMNA mutations, they are a well-established model for studying cardiomyocyte hypertrophy and apoptosis, processes influenced by p38 MAPK.

-

Standard Cell Lines for Pathway Validation : Cell lines like HeLa or THP-1 can be stimulated with agonists like Anisomycin, Sorbitol, or Lipopolysaccharide (LPS) to robustly activate the p38 MAPK pathway.[1] These models are excellent for confirming the direct inhibitory activity of this compound on the p38 MAPK pathway.

Experimental Protocols

The following protocols describe key assays to determine the in vitro efficacy of this compound. An overarching experimental workflow is depicted below.

Protocol 1: Western Blot for Phospho-HSP27

This protocol allows for the semi-quantitative assessment of p38 MAPK pathway inhibition by measuring the phosphorylation state of its downstream target, HSP27.

Materials:

-

Cell culture model of choice

-

This compound

-

p38 MAPK stimulus (e.g., Anisomycin, optional)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-HSP27, Rabbit anti-phospho-p38, Rabbit anti-p38

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours. If using a stimulated model, add the stimulus (e.g., 10 µg/mL Anisomycin) for the final 30 minutes of the this compound incubation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100-150 µL of RIPA buffer containing inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge lysates at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-HSP27, diluted 1:1000) overnight at 4°C.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total HSP27 and a loading control like GAPDH.

Protocol 2: ELISA for Phospho-HSP27 or p38 Activity

Commercially available ELISA kits provide a quantitative method for measuring p38 activity or the phosphorylation of its substrates.

Materials:

-

Cell lysates prepared as in Protocol 1.

-

Commercial ELISA kit for Phospho-HSP27 (Ser82) or p38 Kinase Activity (e.g., one that uses ATF2 as a substrate).[4]

-

Microplate reader.

Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Briefly, this typically involves adding normalized cell lysates to wells pre-coated with a capture antibody (e.g., total HSP27 antibody).

-

A detection antibody that specifically recognizes the phosphorylated form of the protein (e.g., anti-phospho-HSP27) is then added.

-

A substrate is added that generates a colorimetric or fluorometric signal, which is proportional to the amount of phosphorylated protein.

-

Read the absorbance or fluorescence on a microplate reader.

-

Calculate the concentration of the phosphorylated protein based on a standard curve.

Protocol 3: Cytokine Release Assay

Since the p38 MAPK pathway is a key regulator of pro-inflammatory cytokine production, measuring the release of cytokines like TNF-α and IL-6 can be an effective readout of this compound activity, particularly in immune cells or stimulated cardiomyocytes.

Materials:

-

Cell model (e.g., THP-1 monocytes or iPSC-CMs)

-

This compound

-

Stimulus (e.g., LPS for THP-1 cells)

-

Commercial ELISA kit for human TNF-α or IL-6

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat with this compound or vehicle for 1-2 hours.

-

Stimulation: Add a stimulus (e.g., 1 µg/mL LPS) to induce cytokine production and incubate for 6-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA: Perform an ELISA on the supernatant according to the manufacturer's protocol to quantify the concentration of TNF-α or IL-6.

-

Analyze the data to determine the dose-dependent inhibition of cytokine release by this compound.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment groups.

Table 1: Inhibition of HSP27 Phosphorylation by this compound

| This compound Conc. | p-HSP27/Total HSP27 Ratio (Western Blot Densitometry) | p-HSP27 Concentration (pg/mL) (ELISA) | % Inhibition |

|---|---|---|---|

| Vehicle Control | 1.00 ± 0.12 | 500 ± 45 | 0% |

| 1 nM | 0.85 ± 0.10 | 420 ± 38 | 16% |

| 10 nM | 0.45 ± 0.08 | 215 ± 25 | 57% |

| IC₅₀ (nM) | ~15 | ~12 | - |

| 100 nM | 0.12 ± 0.05 | 65 ± 15 | 87% |

| 1 µM | 0.05 ± 0.02 | 22 ± 8 | 95.6% |

Data are represented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS-Induced Cytokine Release in THP-1 Cells

| This compound Conc. | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |

|---|---|---|---|---|

| Vehicle Control | 1250 ± 110 | 0% | 850 ± 70 | 0% |

| 1 nM | 1050 ± 95 | 16% | 710 ± 65 | 16.5% |

| 10 nM | 600 ± 55 | 52% | 400 ± 42 | 52.9% |

| IC₅₀ (nM) | ~9 | - | ~9.5 | - |

| 100 nM | 150 ± 20 | 88% | 95 ± 18 | 88.8% |

| 1 µM | 45 ± 12 | 96.4% | 30 ± 10 | 96.5% |

Data are represented as mean ± SD from three independent experiments.

References

- 1. mesoscale.com [mesoscale.com]

- 2. The effect of the lamin A and its mutants on nuclear structure, cell proliferation, protein stability, and mobility in embryonic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. embopress.org [embopress.org]

- 7. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. molbiolcell.org [molbiolcell.org]

- 12. LMNA-Related Dilated Cardiomyopathy: Single-Cell Transcriptomics during Patient-Derived iPSC Differentiation Support Cell Type and Lineage-Specific Dysregulation of Gene Expression and Development for Cardiomyocytes and Epicardium-Derived Cells with Lamin A/C Haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Cellular and Animal Models of Striated Muscle Laminopathies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of p38 MAPK Activation Following ARRY-371797 Treatment

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARRY-371797 is a potent and selective oral inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[3][4][5] Hyperactivation of this pathway has been implicated in the pathophysiology of various diseases, including LMNA-related dilated cardiomyopathy.[1][6] this compound has been investigated as a therapeutic agent to mitigate the downstream effects of excessive p38 MAPK signaling.[6][7]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the efficacy of this compound in inhibiting p38 MAPK activation in a cellular context. The protocol outlines the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to quantitatively assess the phosphorylation status of p38 MAPK as a marker of its activation.

Signaling Pathway

Cellular stressors and inflammatory cytokines activate upstream kinases, which in turn phosphorylate p38 MAPK at threonine 180 and tyrosine 182, leading to its activation.[4][5][8] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, to regulate cellular processes like apoptosis, hypertrophy, and inflammation.[6][9] this compound selectively inhibits the kinase activity of p38α MAPK, thereby preventing the phosphorylation of its downstream targets.[7]

Experimental Protocol